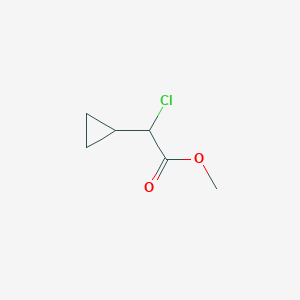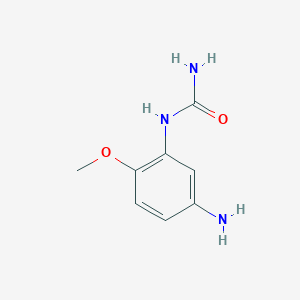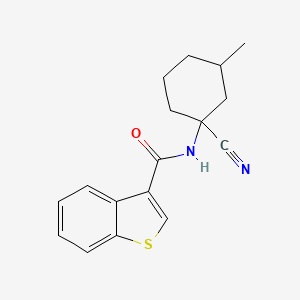
N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide, also known as CTB or CTB-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CTB-001 is a synthetic compound that belongs to the class of benzothiophene carboxamides and has been found to have a unique mechanism of action that makes it a promising candidate for drug development.
作用機序
The mechanism of action of N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. Inhibition of this enzyme has been found to have neuroprotective effects and can prevent the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain. N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 in lab experiments include its high purity and stability. N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 has been synthesized using optimized methods that ensure high yields and purity of the compound. The limitations of using N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001. One direction is to study the potential use of N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 in treating other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 in humans to determine its safety and efficacy as a potential therapeutic agent. Additionally, the development of novel N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 derivatives with improved solubility and bioavailability could lead to the development of more effective drugs for the treatment of neurodegenerative diseases.
合成法
The synthesis of N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 involves a multi-step process that begins with the reaction of 1-cyano-3-methylcyclohexene with 2-mercaptobenzothiazole to form the intermediate compound 1-cyano-3-methylcyclohexyl-2-mercaptobenzothiazole. This intermediate is then subjected to a reaction with a carboxylic acid derivative to form the final product, N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001. The synthesis of N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 has been optimized to ensure high yields and purity of the compound.
科学的研究の応用
N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in the brain, a hallmark of Alzheimer's disease. N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide-001 has also been found to have anti-inflammatory effects and can reduce the neuroinflammation associated with these diseases.
特性
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-5-4-8-17(9-12,11-18)19-16(20)14-10-21-15-7-3-2-6-13(14)15/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTOZWFGZBXBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

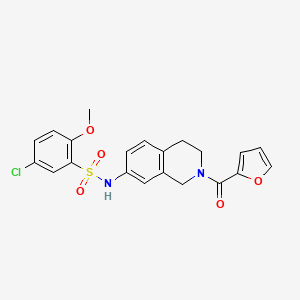
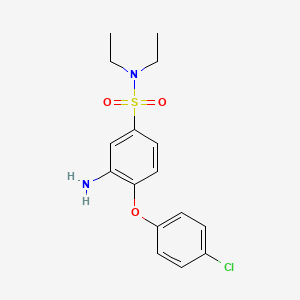
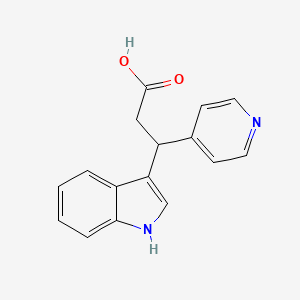
![1'-((3-chloro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2445521.png)
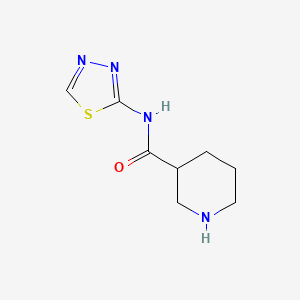



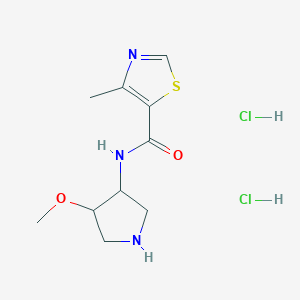
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate](/img/structure/B2445529.png)
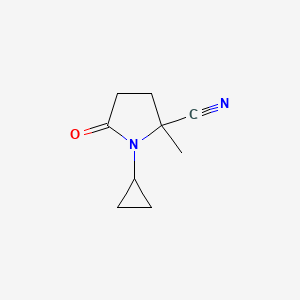
![N-(1-cyano-1-cyclopropylethyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2445532.png)
